

## Structural Analysis of TNA Duplexes by NMR: A Technical Guide

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Compound of Interest

Compound Name: 1-(alpha-L-Threofuranosyl)thymine

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Threose Nucleic Acid (TNA), a synthetic xeno-nucleic acid (XNA) with a simplified four-carbon sugar-phosphate backbone, has garnered significant interest for its ability to form stable duplexes with itself, as well as with DNA and RNA.[1][2][3] This unique characteristic, coupled with its resistance to nuclease degradation, positions TNA as a promising candidate for various therapeutic and biotechnological applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for elucidating the three-dimensional structures and dynamics of TNA duplexes in solution, providing crucial insights for the rational design of TNA-based drugs and nanomaterials.[1][4][5]

This in-depth technical guide provides a comprehensive overview of the methodologies and data analysis involved in the structural determination of TNA duplexes by NMR.

## **Structural Characteristics of TNA Duplexes**

NMR studies have consistently shown that TNA duplexes, whether TNA-TNA homoduplexes or TNA-DNA/RNA heteroduplexes, predominantly adopt an A-like helical geometry.[3][6][7] This contrasts with the canonical B-form helix of DNA. The structure of a TNA-TNA duplex, as determined by NMR, reveals a right-handed double helix with antiparallel strands engaged in Watson-Crick base pairing.[1][2] The threose sugar units typically exhibit a 4'-exo pucker, and the 2'- and 3'-phosphodiester substituents are in a quasi-diaxial position.[1][2]



A key structural parameter, the average sequential Pi-Pi+1 distance in TNA duplexes, has been measured at approximately 5.85 Å, which is shorter than that of A-form DNA (6.2 Å).[1][2] The helical parameters, including slide and x-displacement, as well as a shallow and wide minor groove, further align the TNA duplex structure with that of A-type DNA and RNA.[1][2]

# Experimental Workflow for TNA Duplex Structure Determination by NMR

The process of determining the solution structure of a TNA duplex by NMR is a multi-step procedure that begins with sample preparation and culminates in the calculation and validation of a structural model.



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A streamlined workflow for the structural analysis of TNA duplexes by NMR.

# Detailed Experimental Protocols Sample Preparation

A high-quality NMR sample is paramount for obtaining high-resolution structural data.

- TNA Oligonucleotide Synthesis and Purification: TNA oligonucleotides are typically synthesized using automated solid-phase phosphoramidite chemistry.[7] Following synthesis, the oligonucleotides are purified, commonly by high-performance liquid chromatography (HPLC), to ensure high purity.
- Duplex Formation (Annealing): Equimolar amounts of the complementary TNA strands are dissolved in a suitable buffer (e.g., phosphate buffer with NaCl). The solution is heated to a



temperature above the duplex melting temperature (typically ~90°C) and then slowly cooled to room temperature over several hours to facilitate proper annealing of the duplex.

NMR Sample Preparation: The annealed duplex is lyophilized and then redissolved in a deuterated solvent (typically 99.96% D<sub>2</sub>O for observing non-exchangeable protons or 90% H<sub>2</sub>O/10% D<sub>2</sub>O for observing exchangeable imino protons).[8][9] The final sample concentration for NMR is typically in the millimolar range.[6] An internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), may be added for chemical shift referencing.[10]

### **NMR Data Acquisition**

A suite of two-dimensional (2D) NMR experiments is employed to obtain the necessary structural information.[11]

- NOESY (Nuclear Overhauser Effect Spectroscopy): This is the primary experiment for obtaining distance restraints. The Nuclear Overhauser Effect (NOE) is distance-dependent (proportional to 1/r<sup>6</sup>), and the intensity of NOE cross-peaks is used to estimate the distances between protons that are close in space (typically < 5-6 Å).[11] NOESY spectra are recorded with various mixing times (e.g., 50, 100, 150 ms) to account for spin diffusion and to accurately determine distances.[12]</li>
- TOCSY (Total Correlation Spectroscopy): This experiment is used to identify protons that are part of the same spin system (i.e., within the same sugar ring).[3][11] It is crucial for the sequential assignment of resonances.
- DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): This experiment provides information about through-bond J-couplings between protons, which is essential for determining dihedral angles within the sugar-phosphate backbone.[3][13]
- ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling is employed, this experiment can be used to observe correlations between nitrogen atoms and their attached protons, aiding in the assignment of imino protons in base pairs.
- <sup>31</sup>P NMR: Phosphorus-31 NMR can provide information about the conformation of the phosphodiester backbone.



## **Data Processing and Resonance Assignment**

The acquired NMR data is processed using software such as NMRPipe or NMRFx.[14][15] This involves Fourier transformation, phasing, and baseline correction.[16]

Resonance assignment is the process of attributing each signal in the NMR spectra to a specific proton in the TNA duplex. This is typically achieved using a "sequential walking" strategy, where connectivities between a base proton (H6/H8) and its own sugar protons (H1', H2', etc.) are established, and then sequential connectivities to the sugar protons of the neighboring nucleotide are identified through NOESY cross-peaks.[11]

#### Structure Calculation and Validation

- Generation of Structural Restraints:
  - Distance Restraints: The volumes of NOE cross-peaks are converted into upper distance bounds between pairs of protons.[17]
  - Dihedral Angle Restraints: J-coupling constants obtained from DQF-COSY spectra are used to restrain the dihedral angles of the sugar-phosphate backbone using the Karplus equation.[11]
  - Hydrogen Bond Restraints: For Watson-Crick base pairs, distance restraints are applied to maintain the hydrogen bonds between the donor and acceptor atoms.[17]
- Structure Calculation: The collected restraints are used as input for structure calculation programs such as XPLOR-NIH, CYANA, or ARIA.[18] These programs use computational algorithms, such as restrained molecular dynamics and simulated annealing, to generate a family of structures that are consistent with the experimental data.[6]
- Structure Validation: The resulting ensemble of structures is evaluated for its agreement with
  the experimental restraints and for its overall quality based on stereochemical parameters.
   This ensures that the final structure is a valid representation of the TNA duplex in solution.

## Quantitative Data for a TNA Duplex

The following tables provide representative quantitative data obtained from the NMR analysis of a TNA duplex. The data is based on the published structure of the TNA octamer duplex



#### (3'-2')-CGAATTCG.[1][12]

Table 1: Representative <sup>1</sup>H Chemical Shifts (ppm) for a TNA Duplex

Residue	H1'	H2'	H3'	H4'1	H4'2	H6/H8
C1	5.80	4.35	4.20	4.10	3.95	7.60
G2	5.75	4.40	4.25	4.15	4.00	7.90
A3	5.90	4.50	4.30	4.20	4.05	8.20
A4	5.85	4.45	4.28	4.18	4.02	8.15
T5	5.70	4.30	4.15	4.05	3.90	7.40
Т6	5.65	4.25	4.10	4.00	3.85	7.35
C7	5.78	4.32	4.18	4.08	3.92	7.55
G8	5.72	4.38	4.22	4.12	3.98	7.85

Note: Chemical shifts are approximate and can vary depending on experimental conditions.

Table 2: NMR Acquisition and Processing Parameters

Experiment	Spectromet er Frequency (MHz)	Spectral Width (Hz)	Acquired Data Points	Scans per Increment	Recycle Delay (s)
NOESY (H <sub>2</sub> O)	500.03	12019	4k x 512	64	2.5
NOESY (D <sub>2</sub> O)	500.03	4496	4k x 512	32	7.5
DQF-COSY	500.03	3125	4k x 512	64	2.0
<sup>1</sup> H- <sup>31</sup> P COSY	500.03	3125 / 2441	2k x 512	32	0.075
<sup>1</sup> H- <sup>13</sup> C HSQC	500.03	4496 / 22727	2k x 512	64	2.0



Data adapted from Ebert et al., J. Am. Chem. Soc. 2008, 130, 45, 15105-15115.[12]

Table 3: Representative NOE-Derived Distance Restraints (Å)

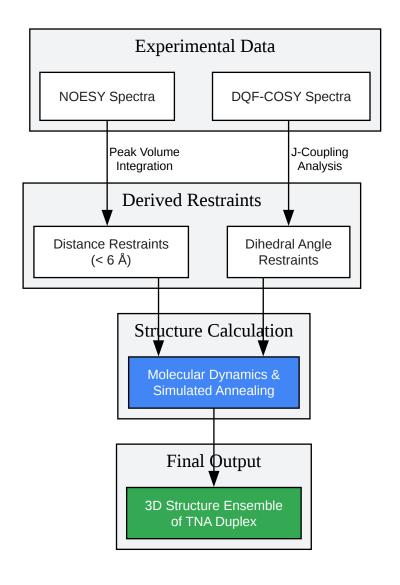
Proton 1	Proton 2	Upper Bound (Å)
C1 H1'	G2 H8	4.0
G2 H1'	A3 H8	4.0
A3 H1'	A4 H8	4.0
A4 H1'	T5 H6	4.0
T5 H1'	T6 H6	4.0
T6 H1'	C7 H6	4.0
C7 H1'	G8 H8	4.0
C1 H2'	C1 H6	3.5
G2 H2'	G2 H8	3.5
A3 H2'	A3 H8	3.5

This is a small subset of the total NOE restraints used for structure calculation.

## Signaling Pathways and Logical Relationships

The logical flow of information from the experimental NMR data to the final three-dimensional structure is a critical aspect of the process.





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### Foundational & Exploratory





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